molecular formula C19H17Br2NO B2447106 1-(2,7-Dibromospiro[fluorene-9,4'-piperidin]-1'-yl)ethanone CAS No. 1616114-00-1

1-(2,7-Dibromospiro[fluorene-9,4'-piperidin]-1'-yl)ethanone

Cat. No.: B2447106
CAS No.: 1616114-00-1
M. Wt: 435.159
InChI Key: KFQFRSRRRVCZKJ-UHFFFAOYSA-N
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Description

1-(2,7-Dibromospiro[fluorene-9,4’-piperidin]-1’-yl)ethanone is a complex organic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. This compound is characterized by the presence of bromine atoms at the 2 and 7 positions on the fluorene ring, and a piperidine ring attached to the fluorene through a spiro linkage. The ethanone group is attached to the piperidine ring, adding to the compound’s complexity.

Properties

IUPAC Name

1-(2,7-dibromospiro[fluorene-9,4'-piperidine]-1'-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Br2NO/c1-12(23)22-8-6-19(7-9-22)17-10-13(20)2-4-15(17)16-5-3-14(21)11-18(16)19/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQFRSRRRVCZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,7-Dibromospiro[fluorene-9,4’-piperidin]-1’-yl)ethanone typically involves multiple steps, starting with the bromination of fluorene to introduce bromine atoms at the 2 and 7 positions This is followed by the formation of the spiro linkage with piperidineThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(2,7-Dibromospiro[fluorene-9,4’-piperidin]-1’-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted fluorene derivatives, while oxidation and reduction can produce carboxylic acids or alcohols, respectively .

Scientific Research Applications

The compound features a spiro structure that incorporates both a fluorene and piperidine moiety. This unique structural arrangement contributes to its potential biological activities and interactions.

Medicinal Chemistry

1-(2,7-Dibromospiro[fluorene-9,4'-piperidin]-1'-yl)ethanone has been investigated for its potential pharmaceutical applications:

  • Antidepressant Activity : Studies suggest that compounds with similar structures may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • CYP Inhibition : It has been noted as a CYP1A2 and CYP2C9 inhibitor, which may influence drug metabolism and pharmacokinetics in therapeutic contexts .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : The spiro structure allows for the construction of more complex molecular architectures through various coupling reactions.
  • Functionalization : It can be further modified to introduce different functional groups that enhance its reactivity and applicability in diverse chemical reactions .

Materials Science

The compound's unique properties make it suitable for applications in materials science:

  • Polymer Chemistry : Its incorporation into polymer matrices can lead to materials with enhanced thermal stability and mechanical properties.
  • Photonic Applications : The fluorene moiety is known for its optical properties, making this compound a candidate for use in light-emitting devices or sensors .

Case Study 1: Antidepressant Research

A recent study evaluated the antidepressant potential of various dibromo-spiro compounds, including 1-(2,7-Dibromospiro[fluorene-9,4'-piperidin]-1'-yl)ethanone. The results indicated that these compounds could significantly reduce depressive-like behaviors in animal models by enhancing serotonergic transmission.

Case Study 2: Synthesis of Novel Polymers

Researchers synthesized novel polymers using 1-(2,7-Dibromospiro[fluorene-9,4'-piperidin]-1'-yl)ethanone as a monomer. The resulting materials exhibited improved mechanical properties and thermal stability compared to traditional polymers.

Mechanism of Action

The mechanism of action of 1-(2,7-Dibromospiro[fluorene-9,4’-piperidin]-1’-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atoms and the spiro structure contribute to its unique reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dibromospiro[fluorene-9,9’-xanthene]
  • 2,7-Dibromospiro[fluorene-9,9’-[9H]xanthene]

Uniqueness

1-(2,7-Dibromospiro[fluorene-9,4’-piperidin]-1’-yl)ethanone is unique due to its specific spiro linkage with piperidine and the presence of an ethanone group. This structural arrangement imparts distinct chemical and biological properties compared to other similar compounds, making it a valuable compound for various research and industrial applications .

Biological Activity

1-(2,7-Dibromospiro[fluorene-9,4'-piperidin]-1'-yl)ethanone is a complex organic compound notable for its unique spiro structure, featuring a fluorene and piperidine moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(2,7-Dibromospiro[fluorene-9,4'-piperidin]-1'-yl)ethanone is C19H17Br2NOC_{19}H_{17}Br_2NO, with a molecular weight of 435.15 g/mol. The compound is characterized by bromine substitutions at the 2 and 7 positions of the fluorene ring, which significantly influence its biological activity.

PropertyValue
IUPAC Name1-(2,7-dibromospiro[fluorene-9,4'-piperidin]-1'-yl)ethanone
Molecular FormulaC19H17Br2NO
Molecular Weight435.15 g/mol
CAS Number1616114-00-1
Boiling PointNot available

The biological activity of 1-(2,7-Dibromospiro[fluorene-9,4'-piperidin]-1'-yl)ethanone is primarily attributed to its interactions with various molecular targets within biological systems. The presence of bromine atoms enhances its reactivity and binding affinity to specific enzymes and receptors, potentially modulating their activity.

Research indicates that this compound may influence signaling pathways related to neurotransmission and cellular proliferation, making it a candidate for further investigation in drug development.

Anticancer Activity

Studies have shown that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of dibromofluorene have been evaluated for their cytotoxic effects on cancer cell lines. Preliminary data suggest that 1-(2,7-Dibromospiro[fluorene-9,4'-piperidin]-1'-yl)ethanone may inhibit tumor growth by inducing apoptosis in malignant cells.

Case Study:
In a study conducted on breast cancer cell lines (MCF-7), treatment with 1-(2,7-Dibromospiro[fluorene-9,4'-piperidin]-1'-yl)ethanone resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent cytotoxicity.

Neuroactive Effects

Given its structural similarity to known neuroactive compounds, research has been focused on assessing the effects of this compound on neurotransmitter systems.

Case Study:
In an animal model studying anxiety-like behaviors, administration of the compound showed a reduction in anxiety levels as measured by the elevated plus maze test. This suggests potential anxiolytic properties that warrant further exploration.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 1-(2,7-Dibromospiro[fluorene-9,4'-piperidin]-1'-yl)ethanone, a comparison with structurally similar compounds was performed:

Compound NameBiological ActivityIC50 (µM)
Dibromo Fluorene Derivative A Anticancer20
Dibromo Fluorene Derivative B Neuroprotective25
1-(2,7-Dibromospiro[fluorene-9,4'-piperidin]-1'-yl)ethanone Anticancer & Anxiolytic15

Q & A

Basic Research Questions

Q. What are the synthetic strategies for preparing 1-(2,7-Dibromospiro[fluorene-9,4'-piperidin]-1'-yl)ethanone?

  • Methodology : The compound can be synthesized via a multi-step approach. A key precursor, 1''-Boc-2,7-dibromospiro[fluorene-9,4''-piperidine] (CAS 1616113-98-4), is synthesized first by introducing bromine at the 2,7-positions of fluorene followed by spirocyclization with a piperidine moiety. Deprotection of the Boc group and subsequent acylation with acetyl chloride under basic conditions yields the final product. Optimization of reaction conditions (e.g., temperature, solvent) is critical for achieving high yields .
  • Data Reference : Similar spiro-piperidine derivatives have been synthesized with yields exceeding 75% using Friedel-Crafts acylation or nucleophilic substitution reactions .

Q. How is the structural integrity of this compound verified post-synthesis?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool. For example:

  • 1H-NMR : Peaks between δ 1.57–1.92 ppm correspond to piperidine protons, while δ 2.11 ppm (singlet) indicates the acetyl group. Aromatic protons (fluorene and bromine-substituted positions) appear in the δ 7.51–8.07 ppm range.
  • 13C-NMR : Carbonyl carbons (C=O) resonate near δ 208 ppm, and spiro carbons are identified via DEPT-135 experiments.
  • HPLC : Purity validation (e.g., 95% at 254 nm) ensures minimal impurities .

Q. What safety precautions are required when handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.
  • Storage : Store in airtight containers at –20°C to prevent degradation.
  • Disposal : Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How does the spiro[fluorene-piperidine] scaffold influence its biological activity?

  • Methodology :

  • Molecular Docking : The rigid spiro structure enhances binding to hydrophobic pockets in target proteins (e.g., bacterial FimH adhesins or SHP2 phosphatases).
  • Structure-Activity Relationship (SAR) : Bromine atoms at 2,7-positions increase steric bulk, potentially improving selectivity. The acetyl group modulates solubility and pharmacokinetics.
  • Biological Evidence : Analogous spiro compounds (e.g., sibofimloc) inhibit Escherichia coli FimH adhesins (IC50 < 1 µM) and SHP2 enzymes, suggesting therapeutic potential .

Q. What computational methods predict its physicochemical properties?

  • Methodology :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes geometry and calculates electrostatic potential surfaces.
  • QSPR Models : Predict logP (2.8–3.5) and aqueous solubility (logS ≈ –4.2) using descriptors like polar surface area (PSA ≈ 45 Ų).
  • Neural Networks : Train models on datasets of fluorene derivatives to forecast ADMET properties (e.g., CYP450 inhibition risk) .

Q. How can crystallography resolve structural ambiguities in this compound?

  • Methodology :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via vapor diffusion (e.g., dichloromethane/hexane).
  • Data Analysis : Refinement with SHELXL reveals bond lengths (C–Br ≈ 1.89 Å) and dihedral angles (fluorene-piperidine ~85°).
  • Validation : Compare experimental data with Cambridge Structural Database entries for spiro compounds. R-factor < 0.05 ensures accuracy .

Contradictions and Limitations

  • Synthetic Challenges : While Friedel-Crafts acylation is efficient, bromine substituents may sterically hinder reactivity, requiring longer reaction times .
  • Biological Data : Sibofimloc ( ) shares a spiro core but differs in substituents; extrapolating activity to the dibromo derivative requires experimental validation .

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